molecular formula C10H9NO2 B1423605 5-methyl-1H-indole-6-carboxylic acid CAS No. 1167056-00-9

5-methyl-1H-indole-6-carboxylic acid

Cat. No. B1423605
M. Wt: 175.18 g/mol
InChI Key: CROWWHBJJVXFRU-UHFFFAOYSA-N
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Description

“5-methyl-1H-indole-6-carboxylic acid” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a substrate for indigoid generation .


Synthesis Analysis

The synthesis of “5-methyl-1H-indole-6-carboxylic acid” involves the esterification of indole-5-carboxylic acid . It can also be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Molecular Structure Analysis

The molecular formula of “5-methyl-1H-indole-6-carboxylic acid” is C10H9NO2 . The molecular weight is 175.18 .


Chemical Reactions Analysis

“5-methyl-1H-indole-6-carboxylic acid” can participate in various chemical reactions. For instance, it can be used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-1H-indole-6-carboxylic acid” include a melting point of 126-128 °C . The SMILES string representation is COC(=O)c1ccc2[nH]ccc2c1 .

Scientific Research Applications

Indole Synthesis and Classification

The indole alkaloids, including structures like 5-methyl-1H-indole-6-carboxylic acid, have long inspired organic synthesis chemists due to their complex and biologically active structures. Indole synthesis techniques have significantly evolved, providing a framework for classifying all indole syntheses into nine strategic approaches. This classification aids in understanding new methods for indole construction, highlighting the importance of indoles in organic chemistry and their diverse applications in drug development and material science (Taber & Tirunahari, 2011).

Impact on Biocatalyst Inhibition

Carboxylic acids, including 5-methyl-1H-indole-6-carboxylic acid, exhibit biocatalytic inhibition properties that can impact microbial production processes. Understanding these effects is crucial for developing metabolic engineering strategies to increase microbial robustness, thereby enhancing the production of valuable chemicals and biofuels (Jarboe, Royce, & Liu, 2013).

Drug Synthesis Applications

Levulinic acid and its derivatives demonstrate the potential for drug synthesis, including the modification and connection of pharmaceutical reagents. The flexibility and unique properties of carboxylic acids, like 5-methyl-1H-indole-6-carboxylic acid, enable their use in synthesizing medicinally active functional groups, thereby reducing drug synthesis costs and simplifying production steps (Zhang et al., 2021).

Anticancer Agent Development

The Knoevenagel condensation reaction, involving carboxylic acids, plays a significant role in developing anticancer agents. This reaction facilitates the generation of α, β-unsaturated ketones/carboxylic acids, contributing to the library of compounds with remarkable anticancer activity. Such methodologies emphasize the importance of carboxylic acids in medicinal chemistry for targeting various cancer pathways (Tokala, Bora, & Shankaraiah, 2022).

Safety And Hazards

“5-methyl-1H-indole-6-carboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids have attracted the attention of the chemical community . Future research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

5-methyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-7-2-3-11-9(7)5-8(6)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROWWHBJJVXFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1H-indole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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